5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Biological Activity
5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the existing literature on its biological activity, summarizing research findings, case studies, and relevant data tables.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing a benzenesulfonamide moiety exhibit various biological activities, including:
- Anticancer Activity : Several studies have explored the cytotoxic effects of pyrazole derivatives against different cancer cell lines.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, similar to other sulfonamide derivatives.
Anticancer Activity
A review of recent studies highlights the potential of pyrazole derivatives, including those similar to this compound, in targeting cancer cells:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-chloro... | MCF7 | 3.79 | Induces apoptosis |
5-chloro... | SF-268 | 12.50 | Cell cycle arrest |
5-chloro... | NCI-H460 | 42.30 | Inhibits proliferation |
These values indicate promising cytotoxic activity, suggesting that the compound may effectively inhibit cancer cell growth.
Anti-inflammatory Activity
Sulfonamide derivatives have been studied for their anti-inflammatory properties. For instance, a study demonstrated that certain benzenesulfonamide derivatives could inhibit endothelin receptor activity, which is crucial in managing conditions like pulmonary hypertension:
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Benzenesulfonamide | 0.001 | Significant reduction |
Compound X | 0.001 | Moderate reduction |
This table illustrates the efficacy of these compounds in modulating vascular responses.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Studies : A series of pyrazole-based compounds were tested against various cancer cell lines, showing significant IC50 values indicating effective growth inhibition.
- Inflammatory Model Studies : In vivo models demonstrated that benzenesulfonamide derivatives could reduce inflammation markers significantly in animal models.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-22-12(8-13(21-22)14-10-18-5-6-19-14)9-20-26(23,24)16-7-11(17)3-4-15(16)25-2/h3-8,10,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBQULHSHMYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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